molecular formula C11H7F6NO2 B2853305 (E)-1,1,1-trifluoro-4-[2-(trifluoromethoxy)anilino]-3-buten-2-one CAS No. 1164558-76-2

(E)-1,1,1-trifluoro-4-[2-(trifluoromethoxy)anilino]-3-buten-2-one

Cat. No.: B2853305
CAS No.: 1164558-76-2
M. Wt: 299.172
InChI Key: QBSIIZGXKKBGRB-AATRIKPKSA-N
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Description

(E)-1,1,1-trifluoro-4-[2-(trifluoromethoxy)anilino]-3-buten-2-one is a synthetic organic compound characterized by the presence of trifluoromethyl and trifluoromethoxy groups These functional groups are known for their electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,1,1-trifluoro-4-[2-(trifluoromethoxy)anilino]-3-buten-2-one typically involves the use of trifluoromethylation and trifluoromethoxylation reagents. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1,1,1-trifluoro-4-[2-(trifluoromethoxy)anilino]-3-buten-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl and trifluoromethoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve the desired transformation while maintaining the integrity of the trifluoromethyl and trifluoromethoxy groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

(E)-1,1,1-trifluoro-4-[2-(trifluoromethoxy)anilino]-3-buten-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-1,1,1-trifluoro-4-[2-(trifluoromethoxy)anilino]-3-buten-2-one involves its interaction with specific molecular targets and pathways. The electron-withdrawing properties of the trifluoromethyl and trifluoromethoxy groups can influence the compound’s binding affinity and reactivity with target molecules. These interactions can lead to various biological effects, depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1,1,1-trifluoro-4-[2-(trifluoromethoxy)anilino]-3-buten-2-one is unique due to the combination of trifluoromethyl and trifluoromethoxy groups within a single molecule. This combination imparts distinct electronic and steric properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(E)-1,1,1-trifluoro-4-[2-(trifluoromethoxy)anilino]but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F6NO2/c12-10(13,14)9(19)5-6-18-7-3-1-2-4-8(7)20-11(15,16)17/h1-6,18H/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSIIZGXKKBGRB-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC=CC(=O)C(F)(F)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/C=C/C(=O)C(F)(F)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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